molecular formula C8H13NO3 B12590032 methyl (3S)-1-acetylpyrrolidine-3-carboxylate CAS No. 648413-65-4

methyl (3S)-1-acetylpyrrolidine-3-carboxylate

Cat. No.: B12590032
CAS No.: 648413-65-4
M. Wt: 171.19 g/mol
InChI Key: RWTBPBPBISVIOC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate (CAS 648413-65-4) is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery. The compound features a defined (S)-configuration at the 3-position of the pyrrolidine ring, making it a versatile and enantiomerically pure building block for the asymmetric synthesis of more complex, biologically active molecules . The pyrrolidine ring is a ubiquitous privileged scaffold in pharmaceuticals, prized for its non-planar, puckered structure that provides access to three-dimensional chemical space, a desirable trait for molecular recognition by biological targets . This specific stereochemistry is critical, as it dictates how the molecule interacts with chiral biological systems, such as enzymes and receptors, thereby influencing the potency and selectivity of the resulting drug candidate . The molecular formula is C8H13NO3 and it has a molecular weight of 171.19 g/mol . Its structure is defined by the SMILES notation CC(=O)N1CC C@@H C(=O)OC and the InChIKey is RWTBPBPBISVIOC-ZETCQYMHSA-N . Derivatives of pyrrolidine-3-carboxylic acid are investigated for various therapeutic applications. Research indicates that similar pyrrolidine structures are explored as modulators of chemokine receptor activity and as potent endothelin receptor antagonists . The presence of the acetyl group on the nitrogen and the methyl ester functionality makes this compound a key intermediate that can be further manipulated through synthetic chemistry to develop targeted libraries for high-throughput screening and lead optimization . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

648413-65-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (3S)-1-acetylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

RWTBPBPBISVIOC-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)C(=O)OC

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Method 1: Starting from N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid

This method involves a multi-step synthesis starting with N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid as the precursor:

  • Reagents Used :

    • N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid
    • 4-fluoro-3-methylaniline
    • N,N-diisopropylethylamine
    • HATU (a coupling reagent)
  • Procedure :

    • The N-Boc-protected pyrrolidine derivative is reacted with 4-fluoro-3-methylaniline in the presence of N,N-diisopropylethylamine and HATU.
    • The reaction mixture is stirred at room temperature for approximately 15 hours.
    • After completion, the mixture is partitioned with hydrochloric acid, and the organic layer is separated.
    • The crude product is purified via silica gel column chromatography using a heptane to ethyl acetate gradient.
  • Yield : The final product obtained through this method was reported to be a mixture of diastereomers, with subsequent Boc-deprotection yielding the desired amide derivative.

Method 2: From trans-4-hydroxy-L-proline

Another approach utilizes trans-4-hydroxy-L-proline as a chiral template:

  • Reagents Used :

    • trans-4-hydroxy-L-proline methyl ester hydrochloride
    • Acetic anhydride
    • Sodium bicarbonate
  • Procedure :

    • A solution of trans-4-hydroxy-L-proline methyl ester is prepared in a dioxane-water mixture at low temperature.
    • Sodium bicarbonate and acetic anhydride are added dropwise, followed by stirring at room temperature for several hours.
    • The resulting solution is concentrated, diluted with water, and extracted with chloroform.
  • Yield : The product was recrystallized to yield (2S,4R)-methyl 1-acetyl-4-hydroxypyrrolidine-2-carboxylate as white crystals.

Method 3: Catalytic Hydrogenation

This method involves catalytic hydrogenation steps to modify existing pyrrolidine derivatives:

  • Reagents Used :

    • Palladium on carbon catalyst
    • Hydrogen gas
    • Methanol
  • Procedure :

    • A solution of the pyrrolidine derivative is stirred under hydrogen atmosphere in methanol for a specified duration.
    • The catalyst is filtered off after completion, and the filtrate is concentrated to yield the desired product.
  • Yield : This method has shown effective yields when optimized for reaction conditions such as temperature and pressure.

The following table summarizes the key aspects of each preparation method for methyl (3S)-1-acetylpyrrolidine-3-carboxylate:

Method Starting Material Key Reagents Yield Notes
Method 1 N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid HATU, N,N-diisopropylethylamine Moderate Mixture of diastereomers obtained
Method 2 trans-4-hydroxy-L-proline Acetic anhydride, NaHCO₃ High Product crystallized effectively
Method 3 Pyrrolidine derivative Pd/C, H₂ Variable Effective under optimized conditions

The preparation of this compound can be accomplished through a variety of synthetic routes, each with its unique advantages and challenges. Method selection may depend on factors such as availability of starting materials, desired yield, and purity requirements. Continued research into these methods may lead to more efficient syntheses and broader applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Neurokinin-3 Receptor Antagonism

One of the primary applications of methyl (3S)-1-acetylpyrrolidine-3-carboxylate is its role as a neurokinin-3 receptor antagonist. Research indicates that compounds of this class can be effective in treating several psychiatric and neurological disorders, including:

  • Depression
  • Anxiety Disorders
  • Schizophrenia
  • Parkinson's Disease
  • Attention Deficit Hyperactivity Disorder (ADHD)

The antagonism of neurokinin-3 receptors has been linked to improved outcomes in these conditions by modulating neurotransmitter release and reducing symptoms associated with hyperactivity and mood disorders .

1.2 Pain Management

The compound has also shown promise in pain management therapies. By targeting neurokinin receptors, it may help alleviate chronic pain conditions and inflammation. This application is particularly relevant for patients suffering from neuropathic pain or inflammatory diseases .

Medicinal Chemistry

2.1 Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological properties. The ability to modify its structure allows researchers to develop compounds with improved efficacy and selectivity for specific targets in the body .

2.2 Drug Development

The compound is being investigated as a lead molecule in drug development pipelines, particularly for creating new therapeutic agents for the central nervous system. Its structural features make it suitable for further modifications to optimize its pharmacokinetic properties .

Organic Synthesis Applications

3.1 Building Block in Organic Chemistry

In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. Its functional groups allow for various reactions, including esterification and amidation, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

3.2 Chiral Synthesis

Given its chiral nature, this compound plays a crucial role in asymmetric synthesis, where it can be used to produce other chiral intermediates that are essential in the manufacture of enantiomerically pure drugs .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on NK-3 Receptor Antagonists: A patent outlines the efficacy of pyrrolidine derivatives as NK-3 receptor antagonists, emphasizing their role in treating depression and anxiety disorders .
  • Research on Pain Management: Investigations into the analgesic properties of related compounds have demonstrated significant reductions in pain responses in animal models, suggesting potential clinical applications .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
PharmacologyNeurokinin-3 receptor antagonismTreatment of depression, anxiety, ADHD
Pain ManagementChronic pain reliefAlleviation of neuropathic pain
Medicinal ChemistrySynthesis of derivativesDevelopment of new therapeutic agents
Organic SynthesisBuilding block for complex moleculesFacilitation of asymmetric synthesis

Mechanism of Action

The mechanism of action of methyl (3S)-1-acetylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (3S)-1-acetylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, applications, and physicochemical properties:

Compound Name Substituents/Modifications CAS RN Key Features/Applications Reference
This compound 1-acetyl, 3-methyl ester, (3S) configuration Not provided Hypothesized metabolic stability due to ester
1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate 1-tert-butyloxycarbonyl, 3-aminomethyl group 872714-75-5 Protected amine for peptide synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-methyl, 3-carboxylic acid, 5-keto group 42346-68-9 Potential metal chelation via carboxylic acid
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate 1-benzyl, 3-methyl ester 885962-77-6 Hydrophobic benzyl group enhances lipophilicity
1-((Pyridin-3-yl)methyl)-pyrrolidine-2-carboxylic acid 1-pyridylmethyl, 2-carboxylic acid Coordination chemistry with metal ions
Spiro-pyrrolidine derivatives Spiro-junction with other rings Antimicrobial, antitumor, and analgesic uses

Key Observations:

  • Substituent Effects: The acetyl group in the target compound may enhance metabolic stability compared to tert-butyloxycarbonyl (Boc) or benzyl groups, which are bulkier and influence solubility .
  • Biological Relevance :
    • Spiro-pyrrolidine derivatives demonstrate broad bioactivity, suggesting that ring conformation (e.g., spiro vs. planar) plays a role in target binding .
    • Pyridylmethyl substituents (e.g., in ) enable coordination with metal ions, a property absent in the acetylated target compound .

Research Findings and Data Analysis

Structural and Crystallographic Insights

For example, the spiro-pyrrolidine in was analyzed using such software, revealing how ring puckering and substituent orientation affect intermolecular interactions .

Biological Activity

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate, also known as (3S)-1-acetylpyrrolidine-3-carboxylic acid, is a compound of interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C7H11NO3C_7H_{11}NO_3 and a molecular weight of approximately 157.17 g/mol. Its structure features a pyrrolidine ring with an acetyl group and a carboxylic acid functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H11NO3C_7H_{11}NO_3
Molecular Weight157.17 g/mol
Functional GroupsAcetyl, Carboxylic
Stereochemistry(3S)

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects : It is structurally related to N-acetylproline, known for its neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
  • Inhibition of Enzymatic Activities : Studies indicate that derivatives of pyrrolidine compounds can inhibit neuraminidase activity in influenza A virus, showcasing their potential as antiviral agents .
  • Anti-inflammatory Properties : Research has shown that related compounds can suppress the expression of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and cartilage degradation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and the presence of functional groups. The specific arrangement of atoms in the pyrrolidine ring affects its interaction with biological targets.

Key Findings from SAR Studies:

  • Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can lead to different pharmacological profiles. For instance, the introduction of methyl or hydroxyl groups can enhance binding affinity to specific receptors .
  • Chirality : The (3S) configuration plays a crucial role in determining the compound's efficacy and selectivity towards biological targets compared to its enantiomers .

Synthesis Methods

Several synthetic routes have been developed to obtain this compound, often involving the acetylation of proline derivatives or other pyrrolidine precursors. Common methods include:

  • Acetylation Reactions : Utilizing acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.
  • Carboxylation Techniques : Employing carbon dioxide under pressure with appropriate catalysts to form carboxylic acid functionalities.

Case Studies

  • Neuroprotective Study : A study on N-acetylproline derivatives indicated that this compound could significantly reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders.
  • Antiviral Activity : In vitro assays demonstrated that pyrrolidine derivatives effectively inhibited neuraminidase from influenza A virus, suggesting that this compound may contribute to antiviral drug development.

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